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An In-Depth Technical Guide to the Natural Occurrence of Tartrate Salts

Introduction
Tartaric acid (2,3-dihydroxybutanedioic acid) is a crystalline organic acid that is widespread in

the plant kingdom.[1][2] It primarily exists as its salts, known as tartrates, with potassium

bitartrate being the most common form.[1][3] These compounds are significant in the food and

beverage industry, particularly in winemaking, where they influence sensory attributes like taste

and stability.[4][5] They also serve as important chiral building blocks in organic synthesis.[6]

This guide provides a comprehensive overview of the natural occurrence of tartrate salts, their

biosynthesis, quantitative distribution, and the experimental protocols used for their analysis,

tailored for researchers and professionals in drug development and food science.

Natural Occurrence in the Plant Kingdom
Tartrate salts are found in a variety of plants, but their concentration is notably high in only a

few species. The most significant natural sources are grapes (Vitis vinifera) and tamarinds

(Tamarindus indica).[1]

Grapes (Vitis vinifera): Grapes are the most well-known source of tartaric acid and its salts.

[1] Tartaric acid is one of the two primary organic acids in grape berries, alongside malic

acid, and it plays a crucial role in the acidity and microbial stability of wine.[4] During the

fermentation and aging of wine, the potassium and calcium salts of tartaric acid can

precipitate out of the solution, which is supersaturated with these compounds.[5][7] The

primary precipitate is potassium bitartrate (KHC₄H₄O₆), commonly known as cream of tartar
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or "wine diamonds."[1][3] These crystalline deposits are a major industrial source of tartrates.

[3][8]

Tamarind (Tamarindus indica): The pulp of the tamarind fruit is exceptionally rich in tartaric

acid, which is its major acid component, giving the pulp its characteristic acidic taste.[9] The

concentration of tartaric acid in tamarind pulp can range from 8% to 18%.[1][9] This makes

tamarind a significant and sustainable raw material for the commercial extraction of tartaric

acid.[10][11]

Other Fruit Sources: While grapes and tamarinds have the highest concentrations, tartaric

acid and its salts are also present in smaller quantities in other fruits, including bananas,

avocados, citrus fruits, apples, cherries, and strawberries.[1][12]

Quantitative Data on Tartrate Concentrations
The concentration of tartrates in natural sources varies significantly based on the plant species,

variety, maturity, and growing conditions.[9][13] The following tables summarize representative

quantitative data from scientific literature.

Table 1: Tartaric Acid Concentration in Various Fruits
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Fruit Source Scientific Name
Concentration
Range (g/L or %
w/w)

Notes

Grapes (Berries) Vitis vinifera 4.0 - 15.0 g/L[14]

Concentration

decreases during

ripening primarily due

to berry dilution.[14]

Tamarind (Pulp) Tamarindus indica 8 - 18% (w/w)[1][9]

The major organic

acid, responsible for

the sour taste.[9]

Wine (Grape) Vitis vinifera 2.0 - 10.0 g/L[5]

Varies widely based

on grape variety,

region, and

winemaking practices.

[5]

Fruit Juices (Grape) Vitis vinifera 3.09 - 4.68 g/L[15]

Generally higher

concentration than in

fruit nectars.[15]

Fruit Nectars (Grape) Vitis vinifera 0.68 - 0.86 g/L[15]

Lower concentrations

compared to pure

juices.[15]

Table 2: Distribution of Tartrates and Malates in Vitis vinifera Grapes
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Analyte Early Harvest Late Harvest

% Total Acidity from Tartrates 56% 57%

% Total Acidity from Malates 50% 45%

% Tartrates as Free Acid 23% 11%

% Malates as Free Acid 45% 27%

Data synthesized from a study

on 78 grape varieties.

Concentrations of tartrate and

malate salts were found to

increase between early and

late harvests.[13]

Biosynthesis of Tartaric Acid in Plants
In higher plants, particularly in grapes, L-(+)-tartaric acid is synthesized from the catabolism of

L-ascorbic acid (Vitamin C).[16][17][18] Several pathways have been proposed, but the

predominant route in grapevines is the "Asc C4/C5" pathway.[16][19]

The key steps in this pathway are:

L-ascorbic acid is converted to 2-keto-L-gulonate.[16]

2-keto-L-gulonate is reduced to L-idonic acid by an aldo-keto reductase.[4]

L-idonic acid is then oxidized to 5-keto-D-gluconic acid by L-idonate dehydrogenase, which

is considered a rate-limiting step.[4][17]

This six-carbon intermediate is cleaved, yielding a four-carbon intermediate.[16][19]

The four-carbon intermediate is finally oxidized to produce L-(+)-tartaric acid.[16]

This biosynthetic activity occurs in the early stages of grape berry and leaf development.[4]
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Biosynthesis of L-(+)-Tartaric Acid from L-Ascorbic Acid in Grapes.

Microbial Occurrence and Production
While primarily known as plant metabolites, certain microorganisms are capable of producing

tartaric acid. This has led to the development of biotechnological production methods as an

alternative to extraction from wine by-products.[6][8] Bacteria possessing the enzyme cis-

epoxysuccinate hydrolase (CESH) can enantioselectively synthesize L-(+)- and D-(-)-tartaric

acids from cis-epoxysuccinic acid.[6] Genera such as Nocardia, Achromobacter, and

Alcaligenes have been identified for their ability to perform this bioconversion.[6][20] More

recently, engineered strains of Gluconobacter oxydans have been developed to produce

tartaric acid precursors from glucose.[21]

Experimental Protocols
The analysis of tartrate salts involves two primary stages: extraction from the source material

and subsequent quantification using analytical techniques.

Protocol 1: Extraction of Tartrates from a Solid Matrix
(e.g., Tamarind Pulp)
This protocol outlines a general method for the extraction and precipitation of tartrates as

calcium tartrate.[10][11][22]

Sample Preparation: Weigh 100 g of tamarind pulp. Homogenize the pulp with 300 mL of

deionized water.
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Hot Water Extraction: Heat the mixture to 80-90°C for 2-3 hours with continuous stirring to

dissolve the tartaric acid and its salts.

Filtration: Cool the mixture and filter it through cheesecloth or a vacuum filter to separate the

liquid extract from the solid pulp residue.

Precipitation of Potassium Bitartrate: Cool the filtrate in a refrigerator (4°C) for 6-8 hours to

precipitate the less soluble potassium bitartrate.[10] Collect these crystals via filtration.

Conversion to Calcium Tartrate: Dissolve the collected potassium bitartrate crystals in a

sufficient amount of hot deionized water. While stirring, slowly add a stoichiometric amount of

calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) slurry.[1][23] Carbon dioxide will

be released during the reaction with calcium carbonate. Reaction: 2 KHC₄H₄O₆ + CaCO₃ →

CaC₄H₄O₆ + K₂C₄H₄O₆ + H₂O + CO₂

Isolation: The resulting calcium tartrate (CaC₄H₄O₆) is insoluble and will precipitate. Filter the

mixture, wash the precipitate with cold water to remove soluble impurities, and dry the

calcium tartrate salt.

Acidification (Optional): To obtain free tartaric acid, the calcium tartrate precipitate can be

treated with a strong acid like sulfuric acid (H₂SO₄), which precipitates calcium as calcium

sulfate, leaving tartaric acid in the solution.[1][23]

Protocol 2: Quantification by High-Performance Liquid
Chromatography (HPLC)
HPLC is a robust and widely used method for the separation and quantification of organic

acids, including tartaric acid, in complex matrices like fruit juices and wine.[15][24][25]

Sample Preparation:

For liquid samples (e.g., wine, fruit juice), filter through a 0.45 µm syringe filter to remove

particulates.[26]

For solid extracts (from Protocol 1), accurately weigh a portion of the sample, dissolve it in

the mobile phase, and filter through a 0.45 µm syringe filter.
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Chromatographic Conditions:

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

commonly used.[27]

Mobile Phase: An isocratic mobile phase consisting of an aqueous phosphate buffer (e.g.,

20-50 mM potassium phosphate monobasic) adjusted to an acidic pH (e.g., pH 2.8) is

typical.[15][25] This ensures the organic acids are in their protonated form for better

retention.

Flow Rate: 0.5 - 1.0 mL/min.[15]

Detection: UV detection at 210-214 nm is suitable for detecting the carboxyl functional

group of tartaric acid.[15][26]

Calibration and Quantification:

Prepare a series of standard solutions of known concentrations of L-(+)-tartaric acid in the

mobile phase.

Inject the standards to generate a calibration curve by plotting peak area against

concentration. The curve should demonstrate linearity (R² > 0.999).[15][27]

Inject the prepared sample. Determine the concentration of tartaric acid in the sample by

interpolating its peak area on the calibration curve.
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General Workflow for Tartrate Extraction and HPLC Quantification.
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Conclusion
Tartrate salts are significant natural products, with their occurrence being highly concentrated in

specific plant species, most notably grapes and tamarinds. The primary salt, potassium

bitartrate, is a direct byproduct of the winemaking industry, making it a readily available

commercial product derived from a natural source. The biosynthesis from L-ascorbic acid in

grapevines is a key metabolic pathway that dictates the final concentration of this critical acid in

the fruit. Understanding the natural distribution, concentration, and biosynthesis of tartrates is

essential for quality control in the food and beverage industry and for leveraging these

compounds as bio-based chemicals. The analytical protocols outlined provide robust and

reproducible methods for the accurate quantification of tartrates, which is fundamental for

research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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